molecular formula C14H13NO3S2 B2668844 methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate CAS No. 895487-08-8

methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate

Cat. No.: B2668844
CAS No.: 895487-08-8
M. Wt: 307.38
InChI Key: CBWXRQLBGNFJHM-UHFFFAOYSA-N
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Description

Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a phenylsulfanyl group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the phenylsulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various binding interactions, while the thiophene ring can participate in electron delocalization and other chemical processes. These interactions contribute to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Thiophene-3-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWXRQLBGNFJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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